dicalcium;pyrene-1,3,6,8-tetrasulfonate
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Overview
Description
Dicalcium;pyrene-1,3,6,8-tetrasulfonate is a chemical compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its high fluorescence characteristics and is widely used in various scientific applications, particularly in fluorescence tracing and detection .
Preparation Methods
The synthesis of dicalcium;pyrene-1,3,6,8-tetrasulfonate typically involves a sulfonation reaction. One common method is the sulfonation of pyrene using liquid sulfur trioxide in a dichloroethane solvent system . This reaction results in the formation of pyrene-1,3,6,8-tetrasulfonic acid, which can then be neutralized with calcium ions to form the dicalcium salt. This method is preferred due to its convenience, effectiveness, and eco-friendliness .
Chemical Reactions Analysis
Dicalcium;pyrene-1,3,6,8-tetrasulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dicalcium;pyrene-1,3,6,8-tetrasulfonate has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism by which dicalcium;pyrene-1,3,6,8-tetrasulfonate exerts its effects is through fluorescence. The compound absorbs light at specific wavelengths and emits light at different wavelengths, making it useful for detection and imaging applications. The molecular targets and pathways involved in its action are primarily related to its interaction with light and its ability to bind to various substrates .
Comparison with Similar Compounds
Dicalcium;pyrene-1,3,6,8-tetrasulfonate is unique due to its high fluorescence and water solubility. Similar compounds include:
Tetrasodium pyrene-1,3,6,8-tetrasulfonate: This compound is also highly fluorescent and water-soluble but differs in its ionic composition.
Pyrene-1,3,6,8-tetrasulfonic acid: This is the parent compound from which this compound is derived.
These similar compounds share some properties but differ in their specific applications and chemical behaviors.
Properties
CAS No. |
63468-96-2 |
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Molecular Formula |
C16H6Ca2O12S4 |
Molecular Weight |
598.6 g/mol |
IUPAC Name |
dicalcium;pyrene-1,3,6,8-tetrasulfonate |
InChI |
InChI=1S/C16H10O12S4.2Ca/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;/q;2*+2/p-4 |
InChI Key |
PSJVOLYPQPKNNS-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2].[Ca+2] |
Related CAS |
6528-53-6 (Parent) |
Origin of Product |
United States |
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